3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Overview
Description
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H19FN2O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14814140 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
- A range of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which includes compounds similar to 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized and tested for antibacterial activity. Some derivatives, such as 3f, 3m, 3n, and 3p, demonstrated excellent antibacterial activity, suggesting potential as antibacterial agents (Shingare et al., 2017).
Structural Characterization
- The crystal structures of similar pyrazole compounds were analyzed, providing insights into the molecular conformation and the dihedral angles between the pyrazole and fluoro-substituted rings. Such structural information is crucial for understanding the compound's interactions and properties (Loh et al., 2013).
Antimicrobial Activity
- Another study focused on the synthesis and characterization of pyrazoline and amino cyanopyridine derivatives, including those similar to the compound . These compounds were screened for their antimicrobial activities, highlighting their potential therapeutic applications (Dangar et al., 2014).
Molecular Docking and Nonlinear Optical Properties
- Research on the infrared spectrum, structural, optical properties, and molecular docking study of similar compounds has been conducted. This study provides insights into the molecular interactions, charge transfer, and potential roles in nonlinear optics, indicating applications in materials science (Mary et al., 2015).
Synthesis and Structural Analysis
- Synthesis and structural characterization of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were investigated, highlighting the process of creating complex molecules with potential applications in drug discovery and material science (Kariuki et al., 2021).
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-20-13-9-17(10-14-20)22-15-21(16-7-11-18(23)12-8-16)24-25(22)19-5-3-2-4-6-19/h2-14,22H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQFMBVWNUGYPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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